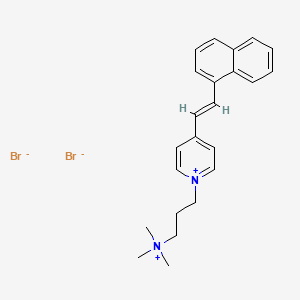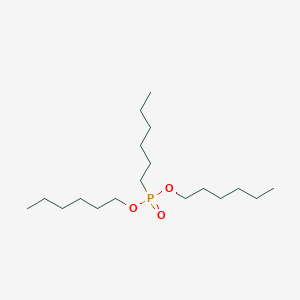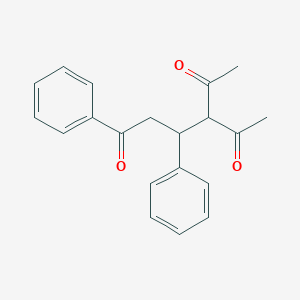
CID 78062228
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminium–scandium (3/1) is an alloy composed of aluminium and scandium in a 3:1 ratio. This compound is known for its exceptional properties, including high strength, excellent weldability, and resistance to corrosion. The addition of scandium to aluminium significantly enhances the mechanical properties of the alloy, making it suitable for various high-performance applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of aluminium–scandium alloys typically involves the reduction of scandium fluoride using aluminium powder. This process is known as aluminothermic reduction. Scandium fluoride is prepared by treating scandium oxide with hydrofluoric acid. The reaction conditions involve heating the mixture to around 950°C and maintaining this temperature for 90 to 120 minutes .
Industrial Production Methods: Industrial production of aluminium–scandium alloys can be achieved through a hybrid metallothermic/electrolysis process. This method involves the use of a proprietary molten salt composition and allows for continuous operation with high material yield. The process can achieve scandium concentrations of up to 8% in the alloy .
Analyse Des Réactions Chimiques
Types of Reactions: Aluminium–scandium alloys undergo various chemical reactions, including oxidation and precipitation. The addition of scandium to aluminium limits grain growth in the heat-affected zone of welded components, forming smaller crystals and reducing precipitate-free zones .
Common Reagents and Conditions: Common reagents used in the reactions involving aluminium–scandium alloys include hydrofluoric acid for the preparation of scandium fluoride and aluminium powder for the reduction process. The conditions typically involve high temperatures and controlled atmospheres to ensure the desired properties of the alloy .
Major Products: The major products formed from these reactions include aluminium oxide and scandium oxide, which provide protective coatings that prevent further oxidation. The formation of Al3Sc precipitates significantly enhances the strength and stability of the alloy .
Applications De Recherche Scientifique
Aluminium–scandium alloys have a wide range of scientific research applications due to their unique properties. In the field of chemistry, these alloys are used for the development of high-temperature ceramics and new generation computers. In biology and medicine, they are utilized for producing equipment for medical imaging and diagnostic devices. Industrial applications include aerospace technology, where the alloys are used in the manufacturing of aircraft components due to their high strength-to-weight ratio and excellent weldability .
Mécanisme D'action
The mechanism by which aluminium–scandium alloys exert their effects involves the formation of coherent Al3Sc precipitates within the aluminium matrix. These precipitates create elastic strain fields that inhibit dislocation movement, thereby enhancing the strength and stability of the alloy. The nanoscale precipitates are coarsening resistant at high temperatures, allowing the alloy to retain its properties under extreme conditions .
Comparaison Avec Des Composés Similaires
- Aluminium–zirconium alloys
- Aluminium–magnesium alloys
- Aluminium–zinc alloys
Comparison: Aluminium–scandium alloys are unique due to the potent strengthening effect of scandium, which is more effective than other alloying elements like zirconium, magnesium, and zinc. The Al3Sc precipitates formed in aluminium–scandium alloys are more stable at high temperatures compared to those in other aluminium alloys, making them suitable for high-performance applications in aerospace and other industries .
Propriétés
Formule moléculaire |
Al3Sc |
|---|---|
Poids moléculaire |
125.90052 g/mol |
InChI |
InChI=1S/3Al.Sc |
Clé InChI |
QURMQMPKTWUDBV-UHFFFAOYSA-N |
SMILES canonique |
[Al].[Al].[Al].[Sc] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14720151.png)











![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)

